P2X3 Antagonism and Subtype Selectivity Profile of 4-Phenoxyisoquinoline
4-Phenoxyisoquinoline exhibits potent antagonist activity at the rat P2X3 receptor with an EC50 of 80 nM [1]. This potency is comparable to the advanced clinical candidate BLU-5937, which shows an IC50 of 92 nM at the rat P2X3 receptor [2]. Crucially, 4-phenoxyisoquinoline demonstrates significant selectivity over other P2X receptor subtypes. Its EC50 values at the P2X2 and P2X5 receptors are 5,500 nM and 40,000 nM, respectively [1]. This translates to a 68-fold selectivity window over P2X2 and a 500-fold selectivity window over P2X5. This level of subtype selectivity is a key differentiator from less specific purinergic antagonists.
| Evidence Dimension | P2X3 Receptor Antagonist Potency and Subtype Selectivity |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3); EC50 = 5,500 nM (rat P2X2); EC50 = 40,000 nM (rat P2X5) |
| Comparator Or Baseline | BLU-5937: IC50 = 92 nM (rat P2X3) [2]; Diclofenac: IC50 = 138.2 µM (human P2X3) [3]; Unsubstituted isoquinoline: No reported activity. |
| Quantified Difference | 4-Phenoxyisoquinoline is 68-fold selective for P2X3 over P2X2. It is 1,727-fold more potent at rat P2X3 than diclofenac is at human P2X3. |
| Conditions | Recombinant rat P2X3, P2X2, and P2X5 receptors expressed in Xenopus oocytes for 4-phenoxyisoquinoline [1]. Human P2X3 receptor for diclofenac [3]. Rat P2X3 receptor for BLU-5937 [2]. |
Why This Matters
This defined potency and selectivity profile allows researchers to interrogate P2X3-specific pathways with reduced off-target confounding effects, making 4-phenoxyisoquinoline a valuable tool compound for target validation in pain and cough models.
- [1] BindingDB. Entry BDBM50118219. Affinity data for 4-phenoxyisoquinoline at P2X purinoceptor 3, 2, and 5. EC50: 80 nM, 5,500 nM, 40,000 nM respectively. Curated by ChEMBL. View Source
- [2] TargetMol. BLU-5937 (P2X3 antagonist 34). IC50 values: 25 nM (human), 92 nM (rat), 126 nM (guinea pig) for P2X3 homotrimeric receptor. View Source
- [3] Müller CE, et al. Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. IC50 = 138.2 µM. View Source
